molecular formula C5H6N2S2 B12538329 3-Cyclopropyl-1,2,4-thiadiazole-5(2H)-thione CAS No. 828934-79-8

3-Cyclopropyl-1,2,4-thiadiazole-5(2H)-thione

Cat. No.: B12538329
CAS No.: 828934-79-8
M. Wt: 158.2 g/mol
InChI Key: SOWTYXCGWLFGJT-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1,2,4-thiadiazole-5(2H)-thione is an organosulfur compound characterized by a five-membered ring structure containing one sulfur atom and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-1,2,4-thiadiazole-5(2H)-thione typically involves the reaction of a 2-chloro-3-cyclopropyl-1,2,4-thiadiazole compound with sodium hypochlorite in an aqueous medium. The reaction is carried out at a temperature of 60°C and a pH of 8.0. The product is then purified by recrystallization and characterized using spectroscopic methods including NMR, IR, and MS.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1,2,4-thiadiazole-5(2H)-thione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thiols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can replace the existing groups on the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiadiazole derivatives.

Scientific Research Applications

3-Cyclopropyl-1,2,4-thiadiazole-5(2H)-thione has been used in a variety of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1,2,4-thiadiazole-5(2H)-thione is not fully understood. it is believed to act as an electron-donating group and as a nucleophile in electrophilic substitution reactions. It interacts with other molecules in aqueous solutions, forming hydrogen bonds and increasing the reactivity of the molecule.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-3-cyclopropyl-1,2,4-thiadiazole: This compound shares a similar thiadiazole ring structure but has a chlorine substituent instead of a thione group.

    3-Cyclopropyl-1,2,4-thiadiazol-5-amine: Another similar compound with an amine group instead of a thione group.

Uniqueness

3-Cyclopropyl-1,2,4-thiadiazole-5(2H)-thione is unique due to its thione group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

828934-79-8

Molecular Formula

C5H6N2S2

Molecular Weight

158.2 g/mol

IUPAC Name

3-cyclopropyl-2H-1,2,4-thiadiazole-5-thione

InChI

InChI=1S/C5H6N2S2/c8-5-6-4(7-9-5)3-1-2-3/h3H,1-2H2,(H,6,7,8)

InChI Key

SOWTYXCGWLFGJT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=S)SN2

Origin of Product

United States

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